5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide
Overview
Description
5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The amide formation can be achieved through the reaction of the brominated intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-hydroxyphenyl)-1-naphthamide
- 5-chloro-N-(2-hydroxy-5-methylphenyl)-1-naphthamide
- 5-bromo-N-(2-hydroxy-3-methylphenyl)-1-naphthamide
Uniqueness
5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide is unique due to the specific positioning of the bromine atom and the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl group also adds to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-5-methylphenyl)naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11-8-9-17(21)16(10-11)20-18(22)14-6-2-5-13-12(14)4-3-7-15(13)19/h2-10,21H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQCZEKGFFYTGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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